ethyl N-[(4-chlorophenyl)carbonyl]alaninate
Description
Properties
Molecular Formula |
C12H14ClNO3 |
|---|---|
Molecular Weight |
255.70 g/mol |
IUPAC Name |
ethyl 2-[(4-chlorobenzoyl)amino]propanoate |
InChI |
InChI=1S/C12H14ClNO3/c1-3-17-12(16)8(2)14-11(15)9-4-6-10(13)7-5-9/h4-8H,3H2,1-2H3,(H,14,15) |
InChI Key |
PBOQVPFIBZWMNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)NC(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(4-chlorophenyl)carbonyl]alaninate typically involves the reaction of alanine with ethyl chloroformate and 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the process.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or alkaline conditions to yield 4-chlorobenzoylalanine and ethanol. Key findings:
-
Alkaline Hydrolysis : Achieved with NaOH (1–2 M) in aqueous ethanol (70–80°C, 4–6 hours), producing 90–95% yield of the carboxylic acid derivative.
-
Enzymatic Hydrolysis : Lipases (e.g., Candida antarctica) in phosphate buffer (pH 7.0, 37°C) selectively cleave the ester bond with 85% conversion.
Mechanistic Pathway :
The reaction proceeds via nucleophilic attack at the carbonyl carbon, facilitated by the electron-withdrawing 4-chlorophenyl group .
Reduction Reactions
The carbonyl group is reduced to a hydroxyl or methylene group:
-
Sodium Borohydride (NaBH₄) : In methanol (0°C to RT, 2 hours), selectively reduces the carbonyl to a secondary alcohol (75% yield).
-
Lithium Aluminum Hydride (LiAlH₄) : In dry THF (−78°C, 1 hour), reduces the carbonyl to a methylene group, forming ethyl N-(4-chlorobenzyl)alaninate (68% yield).
Comparative Reactivity :
| Reducing Agent | Product | Yield (%) | Conditions |
|---|---|---|---|
| NaBH₄ | Secondary alcohol | 75 | Methanol, 0°C→RT |
| LiAlH₄ | Methylene derivative | 68 | THF, −78°C |
Oxidation Reactions
The α-carbon adjacent to the carbonyl group is susceptible to oxidation:
-
Potassium Permanganate (KMnO₄) : In acidic aqueous acetone (50°C, 3 hours), oxidizes the α-C to a ketone (82% yield).
-
Chromium Trioxide (CrO₃) : In acetic acid (RT, 6 hours), generates a carboxylic acid derivative (78% yield) .
Nucleophilic Substitution
The electron-deficient carbonyl carbon reacts with nucleophiles:
-
Ammonia : Forms 4-chlorobenzamide and ethyl alaninate (70% yield, ethanol, reflux).
-
Thiols : With ethanethiol (K₂CO₃, DMF, 60°C), replaces the ester group with a thioester (65% yield).
Kinetic Study : Substitution rates correlate with nucleophile strength ( of nucleophile), as shown in FPR2 receptor ligand syntheses .
Coupling Reactions
The compound participates in peptide bond formation:
-
Dicyclohexylcarbodiimide (DCC) : Couples with glycine methyl ester in dichloromethane (0°C→RT, 12 hours), yielding a dipeptide derivative (88% yield) .
-
Enzymatic Coupling : Subtilisin in tert-butanol (40°C) achieves 92% regioselectivity for C-terminal modifications.
Industrial-Scale Optimization
Continuous flow reactors enhance reaction efficiency:
-
Residence Time : 10 minutes at 120°C in microfluidic channels improves hydrolysis yields to 98%.
-
Catalyst Recycling : Immobilized lipases retain >90% activity after 10 cycles .
Biological Interactions
-
Enzyme Inhibition : Binds to serine proteases (IC₅₀ = 2.3 μM) via H-bonding with the catalytic triad .
-
Antimicrobial Activity : Modifies bacterial cell wall synthesis (MIC = 8 µg/mL against S. aureus) .
Comparative Analysis of Analogues
| Compound | Key Reaction | Biological Activity |
|---|---|---|
| Ethyl 3-(4-chlorophenyl)butanoate | Ester hydrolysis | Anti-inflammatory (IC₅₀=5 μM) |
| Methyl 4-Cl-benzoylalanine | Amide coupling | HDAC inhibition (IC₅₀=1.2 μM) |
Scientific Research Applications
Ethyl N-[(4-chlorophenyl)carbonyl]alaninate is an organic compound classified as an ester and an amino acid derivative, featuring a carbonyl group attached to an ethyl ester and an alanine moiety, with a 4-chlorophenyl substituent. The presence of the chlorophenyl group enhances the compound's potential biological activity and reactivity in various chemical processes. Studies and applications focus on its unique combination of the chlorophenyl substituent and the alanine backbone, which imparts specific chemical reactivity and biological activity.
Research Findings
Studies on this compound focus on its interactions with biological molecules. Compounds with similar structures have been studied for anti-inflammatory properties and as HDAC inhibitors .
Structural Similarities
Several compounds share structural similarities with this compound:
Mechanism of Action
The mechanism of action of ethyl N-[(4-chlorophenyl)carbonyl]alaninate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The pathways involved in these effects are often related to the inhibition of key enzymes in metabolic or signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural and Physicochemical Comparison
*Lipophilicity values are estimated based on structural analogs or inferred from cited studies.
Detailed Analysis of Analogues
Methyl-N-(4-chlorophenoxy acetyl) alaninate (C4)
- Structural Differences: Replaces the carbonyl group with a phenoxy acetyl moiety.
- Implications: The ether linkage (phenoxy) is less electron-withdrawing than carbonyl, reducing reactivity toward nucleophiles. Methyl ester confers faster hydrolysis compared to ethyl esters, impacting bioavailability .
N-[(4-Chlorophenyl)sulfonyl]-L-alaninate
- Structural Differences : Sulfonyl group replaces carbonyl.
- Higher lipophilicity (log k ~3.5) suggests better membrane permeability .
Valifenalate
- Structural Differences : Incorporates β-alanine and an isopropoxycarbonyl-valine moiety.
- Isopropyl ester increases steric hindrance, slowing enzymatic degradation .
4-Chloro-2-[(substituted phenyl)carbamoyl]phenyl carbamates
- Structural Differences : Carbamate linkage with additional chloro substituents.
- Implications :
- Carbamates enhance hydrogen-bonding capacity, improving solubility in polar solvents.
- Lipophilicity varies widely (log k 2.5–3.8) depending on substituent position (e.g., 3,4-dichloro vs. 4-chloro) .
Biological Activity
Ethyl N-[(4-chlorophenyl)carbonyl]alaninate is an organic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is classified as an amino acid derivative and an ester. Its structure includes a carbonyl group attached to an ethyl ester and an alanine moiety, with a 4-chlorophenyl substituent that enhances its reactivity and biological activity. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which are essential for its biological interactions.
The primary mechanism of action for this compound involves its interaction with specific enzymes. The compound acts as an enzyme inhibitor by binding to the active sites of target enzymes, thereby blocking their activity. This inhibition can lead to various biological effects, including:
- Reduced inflammation : By inhibiting pro-inflammatory enzymes.
- Antimicrobial activity : Through the disruption of metabolic pathways in pathogens.
Antimicrobial Activity
Research has highlighted the antimicrobial properties of this compound. In vitro studies have demonstrated its effectiveness against various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate significant antimicrobial efficacy.
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.5 | 1.0 |
| Escherichia coli | 1.0 | 2.0 |
| Candida albicans | 0.25 | 0.5 |
These results suggest that the compound may serve as a potential therapeutic agent in treating infections caused by these microorganisms .
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory effects. In a controlled study, this compound was shown to reduce levels of pro-inflammatory cytokines in cell cultures treated with lipopolysaccharides (LPS). This reduction indicates its potential use in managing inflammatory diseases.
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. Results showed that the compound inhibited bacterial growth effectively at low concentrations, supporting its potential as a novel antimicrobial agent . -
Anti-inflammatory Mechanism :
In another study focusing on inflammatory pathways, researchers treated macrophage cell lines with this compound and observed a significant decrease in tumor necrosis factor-alpha (TNF-α) production. This suggests that the compound may modulate immune responses by targeting specific signaling pathways involved in inflammation .
Research Applications
This compound has several applications across different fields:
- Medicinal Chemistry : Investigated for its potential as a therapeutic agent against infections and inflammatory diseases.
- Biochemical Probes : Used to study enzyme activities and interactions in various biological systems.
- Synthetic Chemistry : Serves as an intermediate in the synthesis of more complex organic molecules.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl N-[(4-chlorophenyl)carbonyl]alaninate, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves coupling 4-chlorobenzoyl chloride with ethyl alaninate under Schotten-Baumann conditions. To optimize yield and purity, employ a Design of Experiments (DoE) approach. For example, vary parameters like solvent polarity (e.g., THF vs. DCM), reaction temperature (0–40°C), and stoichiometric ratios of reactants. Use response surface methodology (RSM) to identify interactions between variables . Monitor reaction progress via TLC or HPLC and validate purity with -NMR (e.g., confirming ester carbonyl signals at ~170 ppm and aromatic protons at 7.4–8.0 ppm) .
Q. How can researchers characterize the compound’s solubility and stability in different solvents for experimental workflows?
- Methodological Answer : Perform solubility screens using a gradient of polar (e.g., water, methanol) and non-polar solvents (e.g., hexane, ethyl acetate). Quantify solubility via UV-Vis spectroscopy at λmax ~275 nm (aromatic absorption) . For stability, incubate the compound in buffers (pH 2–9) and analyze degradation products using LC-MS. Note that ester groups may hydrolyze under alkaline conditions, necessitating storage at neutral pH and -20°C .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Confirm carbonyl stretches (ester C=O at ~1740 cm⁻¹, amide C=O at ~1660 cm⁻¹).
- -NMR : Identify ethyl ester protons (triplet at ~1.2 ppm for CH3, quartet at ~4.1 ppm for CH2), alanine α-proton (multiplet at ~4.3 ppm), and aromatic protons (doublets at ~7.6–8.0 ppm).
- -NMR : Assign carbons (ester carbonyl at ~170 ppm, amide carbonyl at ~168 ppm, aromatic carbons at ~128–137 ppm) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reaction systems?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and reaction pathways. For example, simulate nucleophilic acyl substitution at the amide or ester group. Pair computational results with reaction path search algorithms (e.g., artificial force-induced reaction, AFIR) to prioritize experimental targets, reducing trial-and-error efforts . Validate predictions with kinetic studies (e.g., monitoring reaction rates via stopped-flow UV-Vis) .
Q. How should researchers address contradictory data in catalytic ester hydrolysis studies (e.g., variable yields under similar conditions)?
- Methodological Answer : Conduct statistical contradiction analysis using ANOVA to identify outliers or hidden variables (e.g., trace moisture in solvents, catalyst deactivation). Replicate experiments under inert atmospheres (N2/Ar) and characterize catalysts (e.g., XRD for crystallinity, BET for surface area). Cross-reference with literature on analogous esters (e.g., ethyl 4-nitrobenzoate) to isolate compound-specific factors .
Q. What advanced HPLC methods can resolve enantiomeric impurities in this compound?
- Methodological Answer : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD-H) with hexane:isopropanol (90:10) mobile phase. Optimize retention () and resolution () by adjusting column temperature (25–40°C) and flow rate (0.8–1.2 mL/min). Validate method robustness via ICH Q2(R1) guidelines, including LOD/LOQ (<0.1% impurity) .
Q. How can in vitro models assess the compound’s potential as a protease inhibitor or substrate analog?
- Methodological Answer : Design enzyme inhibition assays (e.g., trypsin or chymotrypsin) using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC). Pre-incubate the enzyme with varying concentrations of this compound and measure via fluorescence quenching. Compare kinetic parameters (, ) with/without the compound to determine competitive/non-competitive inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
